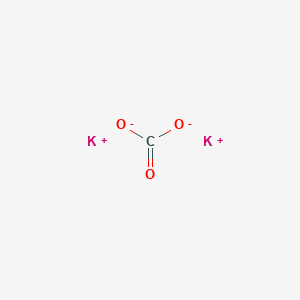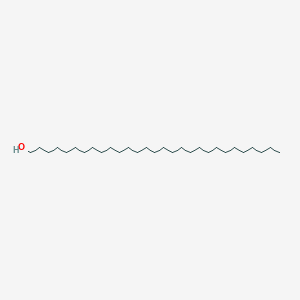
(4-tert-butylcyclohexyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has a molecular formula of C13H24O2 and a molecular weight of 212.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.
Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The compound is then packaged and distributed for use in various fragrance products .
Chemical Reactions Analysis
Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halide ions.
Major Products Formed:
Oxidation: The oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can result in the formation of various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Trans-4-tert-Butylcyclohexylmethyl acetate has been extensively studied for its fragrance properties and is commonly used in the fragrance industry.
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential antimicrobial properties and its ability to inhibit the growth of bacteria and fungi.
Medicine:
- Explored for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.
Industry:
- Utilized as a fragrance ingredient in various consumer products such as perfumes, body sprays, and air fresheners.
Mechanism of Action
The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.
Molecular Targets and Pathways:
- Inhibition of enzymes involved in inflammation.
- Modulation of gene expression related to the immune response.
Comparison with Similar Compounds
4-tert-Butylcyclohexyl acetate: Another ester with similar fragrance properties.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with similar chemical structure and properties.
Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its high stability, resistance to oxidation, and ability to withstand high temperatures. These properties make it an ideal compound for use in various fragrance products and scientific research applications.
Properties
CAS No. |
19461-35-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
InChI Key |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Canonical SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Key on ui other cas no. |
19461-35-9 85204-31-5 19461-34-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide](/img/structure/B104445.png)












